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Compound of Interest

Compound Name: 2-bromo-N-hydroxybenzamide

CAS No.: 2593-27-3

Cat. No.: B3120084 Get Quote

Executive Summary & Chemical Profile
2-bromo-N-hydroxybenzamide belongs to the hydroxamic acid class.[1] While potent metal

chelators (Zn²⁺, Fe³⁺) and enzyme inhibitors, hydroxamic acids are chemically labile. They are

prone to hydrolysis (cleavage to carboxylic acid) and Lossen rearrangement, particularly under

non-neutral pH conditions or elevated temperatures.[1]

CAS: 2593-27-3[2]

Molecular Weight: 216.03 g/mol [2]

Solubility: Soluble in DMSO (>25 mg/mL), Ethanol.[1] Poorly soluble in water (<1 mg/mL).[1]

Critical Weakness: The N-O bond and amide linkage are susceptible to acid/base catalyzed

hydrolysis.[1] The ortho-bromo substituent increases lipophilicity, exacerbating precipitation

risks in aqueous buffers.[1]

Troubleshooting Guide (Symptom-Based)
Issue 1: "My working solution turned cloudy
immediately upon preparation."
Diagnosis:Solvent Crash-out (Precipitation). The compound is highly lipophilic due to the

bromine atom. Diluting a high-concentration DMSO stock (e.g., 20 mM) directly into a purely
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aqueous buffer often exceeds the solubility limit (typically <100 µM in pure water).

Corrective Action:

Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution in a

solvent blend (e.g., 50% DMSO/Water) before the final buffer step.

Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer before adding

the compound.[1]

Check Concentration: Ensure the final aqueous concentration is ≤100 µM.

Issue 2: "The compound lost potency after sitting on the
bench for 4 hours."
Diagnosis:Hydrolytic Degradation. Hydroxamic acids hydrolyze to the corresponding carboxylic

acid (2-bromobenzoic acid) and hydroxylamine. This reaction is pseudo-first-order and

accelerates at pH > 8 or pH < 5.[1]

Corrective Action:

pH Control: Adjust assay buffer to pH 7.0–7.4. Avoid Tris buffers at high pH; use HEPES or

MOPS.[1]

Temperature: Keep working solutions on ice (4°C) until the moment of use.

Fresh Prep: Never store aqueous dilutions. Prepare immediately before the experiment.

Issue 3: "The solution turned a faint pink or violet color."
Diagnosis:Metal Chelation (Iron Contamination). Hydroxamic acids are siderophores (high-

affinity iron chelators).[1] A pink/red complex forms with trace Fe³⁺ found in low-grade salts or

glassware.[1] This changes the effective concentration of the free inhibitor.[1]

Corrective Action:

Reagent Quality: Use high-grade, metal-free salts for buffers.
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Chelators: If the assay tolerates it, add 0.1 mM EDTA to sequester trace metals (Note: Do

not do this for metalloprotease assays, as EDTA will kill the enzyme).[1]

Degradation Mechanism & Visualization[1]
The primary degradation pathway in aqueous solution is hydrolysis.[1] The ortho-bromo group

provides some steric protection compared to unsubstituted analogs, but the electron-

withdrawing nature of bromine can activate the carbonyl carbon toward nucleophilic attack by

hydroxide ions.
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Figure 1: Primary degradation and inactivation pathways. Hydrolysis yields the inactive

carboxylic acid.[1] Metal contamination leads to stable, colored complexes.

Frequently Asked Questions (FAQ)
Q: Can I store the DMSO stock at -20°C? A: Yes. The anhydrous DMSO stock (10–50 mM) is

stable at -20°C for at least 6 months.[1] Ensure the vial is tightly sealed to prevent

hygroscopicity (water absorption by DMSO promotes hydrolysis even at low temps).[1]

Q: Is the compound light sensitive? A: Yes, moderately.[1] Brominated aromatic compounds

can undergo photolysis (dehalogenation) under intense UV light.[1] Store stocks in amber vials.

Q: Can I autoclave buffers containing this compound? A:Absolutely not. The heat and pressure

will completely hydrolyze the hydroxamic acid to 2-bromobenzoic acid via the Lossen

rearrangement or direct hydrolysis. Filter sterilize (0.22 µm) instead.
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Q: What is the estimated half-life in PBS (pH 7.4)? A: While specific data for the 2-bromo

derivative is limited, benzohydroxamic acids generally exhibit a half-life (

) of 10–24 hours at 25°C at pH 7.4. This decreases significantly to <1 hour at pH >9.[1]

Validated Experimental Protocols
Protocol A: Preparation of Stable Working Solutions
Goal: To create a precipitate-free 100 µM working solution for assays.

Stock Prep: Dissolve 2.16 mg of powder in 100 µL of 100% DMSO to make a 100 mM

Master Stock.

Intermediate Step: Dilute 10 µL of Master Stock into 990 µL of 50% DMSO/Water (not buffer

yet). This creates a 1 mM Intermediate (stable for ~4 hours).[1]

Final Dilution: Dilute the 1 mM Intermediate 1:10 into your Assay Buffer (e.g., HEPES pH

7.4) to achieve 100 µM.

Result: Final DMSO concentration is 1% (usually tolerated by enzymes).[1]

Validation: Vortex immediately.[1] Inspect against a dark background. If cloudy, sonicate

for 10 seconds.[1]

Protocol B: HPLC Stability Check
Goal: To verify if your compound has degraded.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

Interpretation:
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Parent Peak: ~2-bromo-N-hydroxybenzamide (Retention time ~5-6 min).[1]

Degradant Peak: 2-bromobenzoic acid will elute later (more lipophilic due to loss of polar -

NHOH) or earlier depending on pH/ionization, but typically resolves clearly.[1]

Acceptance Criteria: Purity >95% by area under the curve (AUC).[1]
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Figure 2: Logical workflow for validating compound integrity before critical experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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